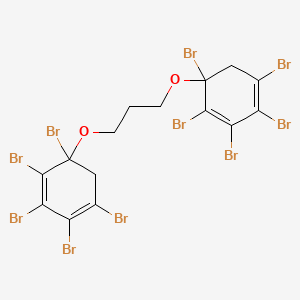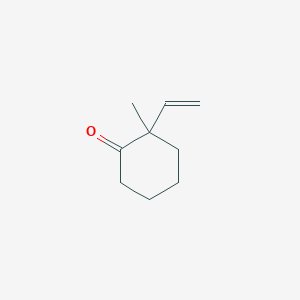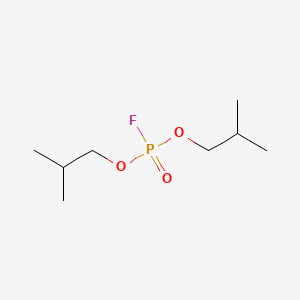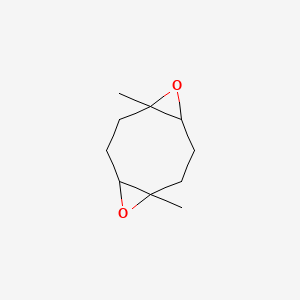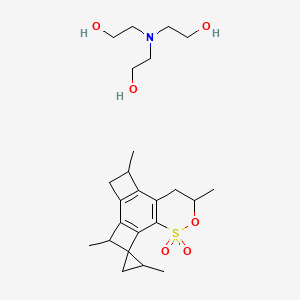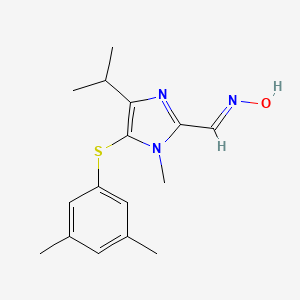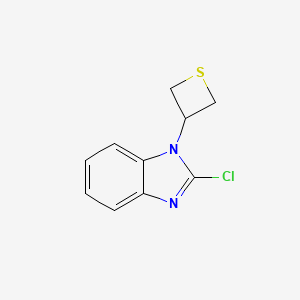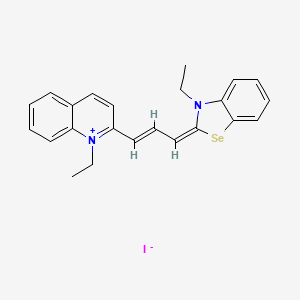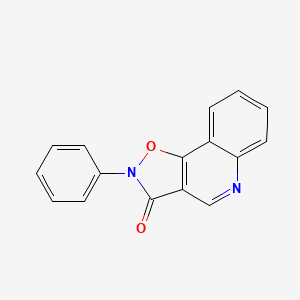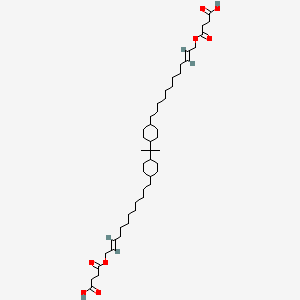
4,4'-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen-2-dodecenylsuccinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen-2-dodecenylsuccinate is a complex organic compound with the molecular formula C47H80O8.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen-2-dodecenylsuccinate typically involves a multi-step processThe reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen-2-dodecenylsuccinate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen-2-dodecenylsuccinate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen-2-dodecenylsuccinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen-2-dodecenylsuccinate:
4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen-2-dodecenylsuccinate analogs: Compounds with similar structures but different functional groups or substituents.
Uniqueness
The uniqueness of 4,4’-(Isopropylidenedicyclohexane-4,1-diyl) hydrogen-2-dodecenylsuccinate lies in its specific structural arrangement and the resulting chemical and biological properties.
Properties
CAS No. |
94247-43-5 |
|---|---|
Molecular Formula |
C47H80O8 |
Molecular Weight |
773.1 g/mol |
IUPAC Name |
4-[(E)-12-[4-[2-[4-[(E)-12-(3-carboxypropanoyloxy)dodec-10-enyl]cyclohexyl]propan-2-yl]cyclohexyl]dodec-2-enoxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C47H80O8/c1-47(2,41-29-25-39(26-30-41)23-19-15-11-7-3-5-9-13-17-21-37-54-45(52)35-33-43(48)49)42-31-27-40(28-32-42)24-20-16-12-8-4-6-10-14-18-22-38-55-46(53)36-34-44(50)51/h17-18,21-22,39-42H,3-16,19-20,23-38H2,1-2H3,(H,48,49)(H,50,51)/b21-17+,22-18+ |
InChI Key |
JLDJWPBPHMLEAB-KSTNYAOJSA-N |
Isomeric SMILES |
CC(C1CCC(CC1)CCCCCCCCC/C=C/COC(=O)CCC(=O)O)(C2CCC(CC2)CCCCCCCCC/C=C/COC(=O)CCC(=O)O)C |
Canonical SMILES |
CC(C)(C1CCC(CC1)CCCCCCCCCC=CCOC(=O)CCC(=O)O)C2CCC(CC2)CCCCCCCCCC=CCOC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


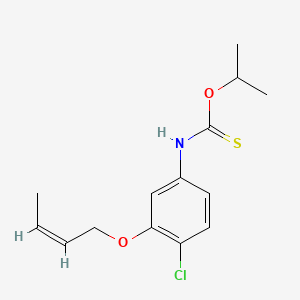
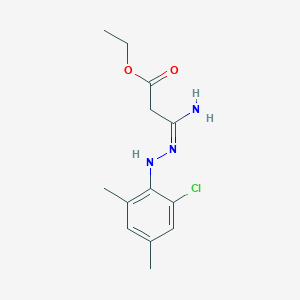
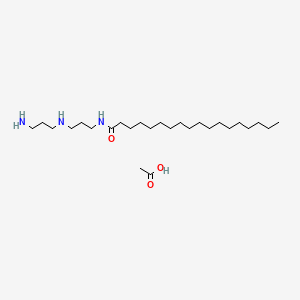
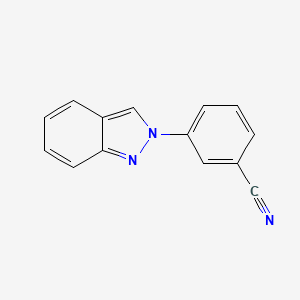
![3-Allyl-5-[(1-methylpyrrolidin-2-ylidene)ethylidene]-2-thioxooxazolidin-4-one](/img/structure/B12688835.png)
